2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-chloro-4,6-dimethylphenyl)acetamide
Description
Computational Approaches to Thiadiazole-Acetamide Scaffold Optimization
Computational methods have been pivotal in refining the 1,3,4-thiadiazole-acetamide scaffold. Comparative molecular field analysis (CoMFA) studies on analogous compounds revealed that steric interactions dominate biological activity, contributing 83.3% to the quantitative structure-activity relationship (QSAR) model, while electrostatic effects account for 16.7%. These findings underscore the importance of optimizing substituent bulk and charge distribution. For example, molecular docking simulations of adamantane-thiadiazole hybrids demonstrated binding energies ranging from -19.19 to -22.07 kcal/mol against epidermal growth factor receptor (EGFR), surpassing reference drugs like erlotinib (-19.10 kcal/mol).
Density functional theory (DFT) calculations further elucidated electronic properties, showing that electron-withdrawing groups (e.g., trifluoromethyl) enhance thiadiazole ring stability by lowering the lowest unoccupied molecular orbital (LUMO) energy. This aligns with molecular dynamics simulations (MDS) of carbonic anhydrase inhibitors, where stable ligand-protein complexes (RMSD < 2 Å over 100 ns) correlated with improved in vitro activity.
Table 1: Computational Methods and Outcomes for Thiadiazole Derivatives
Strategic Incorporation of Chlorobenzyl and Dimethylphenyl Pharmacophores
The chlorobenzyl group enhances hydrophobic interactions with protein binding pockets. In EGFR inhibitors, the 4-chlorobenzyl moiety increased binding affinity by 30% compared to unsubstituted analogs, likely due to complementary interactions with Leu694 and Leu768 residues. Similarly, dimethylphenyl groups improve metabolic stability by shielding the acetamide linkage from oxidative degradation. For instance, N-(2-chloro-4,6-dimethylphenyl) derivatives exhibited 2.3-fold longer plasma half-lives than non-methylated counterparts in pharmacokinetic studies.
The chloro and methyl substituents also modulate solubility. LogP values for chlorobenzyl-thiadiazole hybrids range from 3.1 to 4.7, balancing membrane permeability and aqueous solubility. This is critical for oral bioavailability, as demonstrated by computed intestinal absorption rates >80% for most derivatives.
Table 2: Pharmacophoric Effects of Substituents
Synergistic Effects of Dual Sulfanyl Group Positioning
The dual sulfanyl groups at positions 2 and 5 of the thiadiazole ring create a conjugated electron-deficient system, enhancing electrophilic reactivity. This configuration increases hydrogen bonding capacity, as evidenced by a 40% rise in hCA I inhibition (IC~50~ = 12 nM) compared to mono-sulfanyl analogs. The 5-sulfanyl group specifically interacts with Zn^2+ ions in carbonic anhydrase active sites, while the 2-sulfanyl moiety stabilizes the thiadiazole ring through intramolecular charge transfer.
Electronic effects were quantified via Hammett constants (σ = 0.68 for -S- groups), indicating moderate electron withdrawal that polarizes the acetamide carbonyl (C=O stretching frequency: 1680 cm⁻¹). This polarization facilitates nucleophilic attack on biological targets, as shown by a 50% faster alkylation rate compared to non-sulfanyl derivatives.
Table 3: Synergistic Impacts of Dual Sulfanyl Groups
Properties
CAS No. |
618880-67-4 |
|---|---|
Molecular Formula |
C19H17Cl2N3OS3 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H17Cl2N3OS3/c1-11-7-12(2)17(15(21)8-11)22-16(25)10-27-19-24-23-18(28-19)26-9-13-3-5-14(20)6-4-13/h3-8H,9-10H2,1-2H3,(H,22,25) |
InChI Key |
IWCRFKPGCYXSBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-thiol
The 1,3,4-thiadiazole ring is constructed via cyclization of 4-(4-chlorobenzyl)thiosemicarbazide (1 ) with carbon disulfide under alkaline conditions.
Procedure :
-
4-(4-Chlorobenzyl)thiosemicarbazide (1) : React 4-chlorobenzyl isothiocyanate (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol at 60°C for 4 hours. Yield: 85–90%.
-
Cyclization : Add carbon disulfide (1.5 equiv) and potassium hydroxide (2.0 equiv) to 1 in ethanol. Reflux at 80°C for 6 hours to form 5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-thiol (2 ). Yield: 70–75%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Reaction Time | 6 hours |
| Solvent | Ethanol |
| Yield | 70–75% |
Synthesis of N-(2-Chloro-4,6-dimethylphenyl)chloroacetamide
The acetamide side chain is prepared by reacting 2-chloro-4,6-dimethylaniline with chloroacetyl chloride.
Procedure :
-
Acylation : Add chloroacetyl chloride (1.1 equiv) dropwise to a stirred solution of 2-chloro-4,6-dimethylaniline (1.0 equiv) in dichloromethane at 0°C. Stir for 2 hours at room temperature.
-
Workup : Wash with NaHCO₃ (5%), dry over MgSO₄, and recrystallize from ethanol. Yield: 88–92%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → Room Temperature |
| Reaction Time | 2 hours |
| Solvent | Dichloromethane |
| Yield | 88–92% |
Coupling of Thiadiazole and Acetamide Intermediates
The final step involves a double nucleophilic substitution between 2 and N-(2-chloro-4,6-dimethylphenyl)chloroacetamide (3 ) to install both sulfanyl groups.
Procedure :
-
First Substitution : React 2 (1.0 equiv) with 3 (1.0 equiv) in acetone using K₂CO₃ (2.0 equiv) as a base. Stir at 50°C for 8 hours to form the mono-substituted intermediate.
-
Second Substitution : Repeat the substitution with another equivalent of 2 under identical conditions.
-
Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane 1:3). Yield: 65–70%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 50°C |
| Reaction Time | 8 hours (per substitution) |
| Base | K₂CO₃ |
| Solvent | Acetone |
| Yield | 65–70% |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency and scalability:
-
Continuous Flow Reactors : Used for thiadiazole cyclization to enhance heat transfer and reduce reaction time.
-
Catalytic Optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitutions.
-
Purification : Utilize recrystallization from ethanol-water mixtures for high-purity product (>98% by HPLC).
Analytical Characterization
Critical spectroscopic data for intermediates and the final product:
Intermediate 2 (1,3,4-Thiadiazole) :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 8.2 Hz, 2H, Ar-H), 7.30 (d, J = 8.2 Hz, 2H, Ar-H), 4.25 (s, 2H, CH₂).
Final Product :
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (C=O), 152.3 (thiadiazole C-2), 134.5–128.7 (aromatic carbons).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Groups
The sulfanyl (-S-) groups attached to the 1,3,4-thiadiazole ring exhibit moderate nucleophilic substitution reactivity. Key observations include:
Reactivity with Alkyl Halides :
The sulfanyl groups can undergo alkylation under basic conditions. For example:
This reaction was observed in structurally analogous 1,3,4-thiadiazoles during derivatization studies .
Table 1 : Alkylation reactions of sulfanyl groups
| Reactant (R-X) | Conditions | Product Yield | Reference |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF | 68% | |
| Benzyl chloride | Et₃N, THF | 72% |
Oxidation of Sulfanyl Groups
The sulfanyl groups are susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:
Controlled Oxidation :
-
Using H₂O₂ in acetic acid yields sulfoxide derivatives.
Table 2 : Oxidation outcomes
| Oxidizing Agent | Product | Temperature | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 25°C | 55% |
| KMnO₄ | Sulfone | 60°C | 40% |
Hydrolysis of Acetamide Moiety
The N-(2-chloro-4,6-dimethylphenyl)acetamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis :
This reaction is critical for metabolite studies .
Basic Hydrolysis :
Under NaOH, the acetamide converts to a carboxylate salt :
Interaction with Amines
The thiadiazole ring participates in condensation reactions with primary amines, forming Schiff bases:
This reactivity is exploited in drug design to enhance solubility or target specificity .
Electrophilic Aromatic Substitution (EAS)
The 2-chloro-4,6-dimethylphenyl group undergoes EAS at the para position relative to the chloro substituent. Nitration and sulfonation have been reported for analogs :
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability : Degrades above 200°C, releasing HCl and forming polymeric residues .
-
Photolysis : UV exposure (254 nm) leads to cleavage of the C-S bond in the thiadiazole ring .
Key Research Findings
-
Antimicrobial Activity : Derivatives generated via sulfanyl alkylation show enhanced activity against Staphylococcus aureus (MIC: 4 µg/mL) .
-
Metabolic Pathways : Hydrolysis of the acetamide group is the primary metabolic pathway in hepatic microsomes .
-
SAR Studies : Oxidation to sulfones reduces bioactivity, while Schiff base derivatives improve pharmacokinetic profiles .
Scientific Research Applications
Pharmacological Applications
The pharmacological properties of thiadiazole derivatives, including the compound , have been extensively studied. Notable applications include:
1. Anticancer Activity
Thiadiazole derivatives have shown promising anticancer properties. Research indicates that compounds with this scaffold can inhibit tumor growth and induce apoptosis in cancer cells. Several studies have reported that modifications to the thiadiazole ring enhance anticancer activity against various cancer cell lines, suggesting that 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-chloro-4,6-dimethylphenyl)acetamide could be effective in cancer therapy .
2. Antimicrobial Properties
The compound exhibits antimicrobial activity against various pathogens. Studies have indicated that thiadiazole derivatives can act against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
3. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of thiadiazole-containing compounds. The ability to modulate inflammatory pathways positions this compound as a potential therapeutic agent for inflammatory diseases .
4. Anticonvulsant Activity
Thiadiazole derivatives are also being investigated for their anticonvulsant effects. Modifications to the structure can lead to enhanced efficacy in controlling seizures, making them relevant in epilepsy treatment .
Synthesis and Development
The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process may include:
- Formation of Thiadiazole Ring : The initial step often involves the synthesis of the thiadiazole core through cyclization reactions.
- Functional Group Modifications : Subsequent steps involve introducing various substituents such as chlorobenzyl and dimethylphenyl groups.
- Final Acetamide Formation : The final product is obtained through acetamide formation reactions.
Case Studies
Several studies have documented the effectiveness of thiadiazole derivatives in clinical settings:
- Study on Anticancer Activity : A study published in PMC highlighted several thiadiazole derivatives demonstrating significant anticancer activity in vitro and in vivo models .
- Antimicrobial Evaluation : Research conducted by the Department of Pharmacy at Banasthali Vidyapith demonstrated that specific modifications to the thiadiazole scaffold resulted in enhanced antimicrobial efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-chloro-4,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared with structurally analogous derivatives. Key parameters include substituent effects on bioactivity, solubility, crystallinity, and intermolecular interactions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
Key Findings
Bioactivity : The 4-chlorobenzyl substituent in the target compound enhances antifungal activity (IC50 = 12.3 μM) compared to methyl or phenyl analogs, likely due to improved lipophilicity and target binding . Fluorinated derivatives (e.g., 2-fluorobenzyl) show superior anticancer activity, emphasizing halogen positioning’s role in potency.
Solubility : Bulky hydrophobic groups (e.g., 2-chloro-4,6-dimethylphenyl) reduce solubility (0.45 mg/mL), whereas polar groups like 4-methoxyphenyl increase it (2.10 mg/mL).
Crystallinity: Compounds refined via SHELXL exhibit lower R-factors (<5%), indicating higher precision in bond-length/angle determination compared to other methods .
Electronic Effects : The 4-chloro substituent on the benzyl group increases electron-withdrawing capacity, stabilizing the thiadiazole ring’s π-system and enhancing intermolecular halogen bonding.
Structural Insights from SHELX Refinement
SHELXL’s robust refinement capabilities (e.g., anisotropic displacement parameters, twin-law correction) enable accurate modeling of the target compound’s sulfanyl-thiadiazole interactions, which are critical for comparing torsion angles and hydrogen-bonding networks with analogs . For instance, the C-S bond lengths in the thiadiazole core (1.74–1.78 Å) align with sulfur’s covalent radius, confirming minimal distortion despite steric bulk.
Biological Activity
The compound 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-chloro-4,6-dimethylphenyl)acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has been extensively studied for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on various research findings.
Synthesis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of thiosemicarbazides with carbon disulfide or other reagents to form the thiadiazole ring. The specific compound can be synthesized through a multi-step process involving the introduction of various substituents that enhance its biological activity. For instance, the incorporation of a 4-chlorobenzyl group is known to influence its cytotoxic properties significantly.
Anticancer Activity
- Cytotoxic Effects : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that derivatives with a 4-chloro substitution exhibit high potency against A431 cells (IC50 = 9.6 µM) and other cancer lines such as MCF-7 and HepG2 .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis, characterized by an increase in pro-apoptotic proteins (Bax) and a decrease in anti-apoptotic proteins (Bcl-2). Additionally, it inhibits critical pathways like vascular endothelial growth factor receptor (VEGFR-2), which is vital for tumor angiogenesis .
- Case Studies : In vivo studies have shown that certain thiadiazole derivatives can effectively target tumor cells in animal models, suggesting potential for clinical applications .
Other Biological Activities
- Antimicrobial Properties : Thiadiazole compounds have been documented to exhibit antimicrobial activity against various pathogens. The presence of sulfur atoms in the thiadiazole structure enhances their ability to disrupt microbial cell membranes .
- Anticonvulsant Activity : Some derivatives have shown promise as anticonvulsants in animal models. The pharmacophoric features of thiadiazoles contribute to their ability to modulate neurotransmitter systems involved in seizure activity .
- Anti-inflammatory and Antioxidant Effects : Research has indicated that these compounds may also possess anti-inflammatory and antioxidant properties, making them candidates for treating conditions associated with oxidative stress .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is heavily influenced by their structural modifications:
| Substituent | Effect on Activity |
|---|---|
| 4-Chlorobenzyl | Increases cytotoxicity against cancer cells |
| Dimethylphenyl | Enhances selectivity towards tumor cells |
| Sulfanyl groups | Improve solubility and bioavailability |
Q & A
Q. Table 1: Representative Synthesis Steps
Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?
Methodological Answer:
DoE integrates statistical modeling to identify critical parameters (e.g., temperature, reagent stoichiometry, reaction time). For example:
- Flow chemistry systems enable precise control of continuous reactions, reducing side products .
- Central Composite Design (CCD) models can optimize thiadiazole ring formation by testing variables like initiator concentration (APS) and monomer ratios (CMDA:DMDAAC) .
- Response Surface Methodology (RSM) predicts optimal conditions for sulfanyl group coupling, minimizing byproducts .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Q. Table 2: Key Characterization Data
| Technique | Observed Data | Reference |
|---|---|---|
| X-ray | Space group P2₁/c, Z=4 | |
| ¹H NMR (DMSO-d₆) | δ 2.25 (s, 6H, CH₃), δ 7.35 (d, J=8.4 Hz, 2H, Ar-H) | |
| HRMS | [M+H]⁺ m/z 496.0321 (calc. 496.0318) |
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Replicate assays under standardized conditions (e.g., fixed cell lines, identical solvent controls) .
- Orthogonal validation : Confirm enzyme inhibition results using both fluorometric and colorimetric assays.
- Meta-analysis of substituent effects (e.g., chloro vs. methyl groups on bioactivity) to identify outliers .
Basic: What in vitro assays evaluate the compound’s bioactivity?
Methodological Answer:
- Cytotoxicity assays (MTT/XTT) using cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations .
- Enzyme inhibition : Test against tyrosine kinases or proteases using fluorogenic substrates .
- Minimum Inhibitory Concentration (MIC) for antimicrobial activity (e.g., E. coli, S. aureus) .
Advanced: How do substituents on the thiadiazole ring impact bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, improving enzyme binding .
- Molecular docking (AutoDock Vina) predicts interactions with kinase ATP-binding pockets.
- QSAR models correlate logP values (e.g., 3.8 for chloro-substituted derivatives) with cytotoxicity .
Basic: What are key challenges in purifying this compound?
Methodological Answer:
- Low solubility : Recrystallize from acetonitrile/ethanol mixtures to remove polar impurities .
- Byproduct removal : Use silica gel chromatography (hexane:EtOAc 3:1) to separate unreacted aniline derivatives .
Advanced: How to assess stability under varying conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
